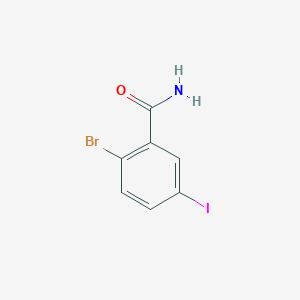

2-Bromo-5-iodobenzamide

Description

Contextual Significance within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a well-established class of compounds in organic chemistry, recognized for their utility as precursors in a variety of chemical transformations. rsc.org The introduction of halogen atoms onto the benzamide scaffold significantly influences the electronic properties of the molecule and provides handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences.

The benzamide core itself is a prevalent structural motif in many biologically relevant molecules. rsc.org Consequently, methods for the functionalization of benzamides are of great interest. rsc.org The presence of halogens, particularly on the aromatic ring, opens up avenues for creating diverse libraries of compounds for various applications.

Within this context, 2-Bromo-5-iodobenzamide is of particular importance due to its differentiated halogenation. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) compared to the carbon-bromine bond. This reactivity difference allows for sequential, site-selective modifications, a highly sought-after feature in the synthesis of complex organic molecules.

Overview of Strategic Research Directions for this compound

The unique structural attributes of this compound have propelled its use in several strategic research areas:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds is the cornerstone of its strategic importance. Researchers can selectively perform a cross-coupling reaction at the more reactive iodine-bearing position, and then, in a subsequent step, carry out a different coupling reaction at the bromine-bearing position. This stepwise approach allows for the controlled and predictable assembly of highly substituted aromatic compounds.

Synthesis of Heterocyclic Scaffolds: The ortho-bromo-benzamide moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems. For example, through intramolecular cyclization reactions, often facilitated by transition metal catalysts, it is possible to construct isoindolinones and other related fused-ring structures. rsc.org The iodine at the 5-position can be retained for later-stage functionalization or can participate in the cyclization process depending on the reaction conditions.

Development of Novel Catalytic Methodologies: The transformation of o-halogenated benzamides, including structures related to this compound, has been a fertile ground for the development of new catalytic systems. This includes the use of visible-light-induced photoredox catalysis to activate the carbon-halide bonds under mild conditions. rsc.org Such research not only expands the synthetic utility of these building blocks but also contributes to the broader field of sustainable chemistry. rsc.org

Below is a table summarizing some key properties of this compound and a related compound for comparison.

| Property | This compound | 5-Bromo-2-iodobenzamide |

| CAS Number | 865178-41-2 chemsrc.combldpharm.comevitachem.com | 289039-20-9 nih.govsynquestlabs.com |

| Molecular Formula | C7H5BrINO bldpharm.com | C7H5BrINO nih.govsynquestlabs.com |

| Molecular Weight | 325.93 g/mol bldpharm.com | 325.93 g/mol nih.gov |

| IUPAC Name | This compound | 5-bromo-2-iodobenzamide nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBLXJNSYRSMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Iodobenzamide and Its Precursors

Regioselective Halogenation Strategies

Achieving the specific 2-bromo-5-iodo substitution pattern on a benzamide (B126) or its benzoic acid precursor requires careful consideration of the directing effects of the substituents and the choice of halogenating agents and reaction conditions.

Bromination Protocols

The introduction of a bromine atom at a specific position on an iodo-substituted aromatic ring is a critical step in one of the primary synthetic routes to 2-bromo-5-iodobenzamide. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric properties of the existing substituents.

One notable approach involves the regioselective bromination of 2-iodobenzoic acid. exlibrisgroup.comresearchgate.netuaeh.edu.mxuaeh.edu.mx In this strategy, the iodine atom at the C-2 position and the carboxylic acid group at the C-1 position direct the incoming electrophile. The reaction of 2-iodobenzoic acid with a brominating agent can lead to the formation of 2-iodo-5-bromobenzoic acid, which is a precursor that can subsequently be converted to the desired aniline (B41778) derivative through a Curtius rearrangement. exlibrisgroup.comresearchgate.netuaeh.edu.mxuaeh.edu.mx

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice. The reaction conditions, including the solvent and the presence of a catalyst, are crucial for achieving high regioselectivity and yield. For instance, palladium-catalyzed C-H bromination of benzoic acid derivatives has been reported, offering a pathway to meta-brominated products. rsc.org

| Starting Material | Brominating Agent | Key Conditions | Product | Reference(s) |

| 2-Iodobenzoic acid | N-Bromosuccinimide (NBS) | - | 2-Iodo-5-bromobenzoic acid | exlibrisgroup.comresearchgate.netuaeh.edu.mxuaeh.edu.mx |

| Benzoic acid derivatives | N-Bromophthalimide (NBP) | Pd(OAc)₂, Acid additive, HFIP, 90 °C | meta-Brominated benzoic acid derivatives | rsc.org |

Iodination Protocols

Alternatively, the synthesis can commence with a brominated precursor, followed by a regioselective iodination step. The directing effects of the bromo and carboxyl groups will influence the position of the incoming iodine atom.

A common method for the synthesis of the direct precursor, 2-bromo-5-iodobenzoic acid, is the direct iodination of 2-bromobenzoic acid. google.comgoogle.com This electrophilic substitution is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid. google.comgoogle.com The bromo group at the C-2 position and the deactivating, meta-directing carboxylic acid group guide the iodine to the C-5 position.

Another approach involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.org In this context, an amino-bromobenzoic acid can be converted to the corresponding iodo-bromobenzoic acid.

| Starting Material | Iodinating Agent | Key Conditions | Product | Reference(s) |

| 2-Bromobenzoic acid | N-Iodosuccinimide (NIS) | Concentrated H₂SO₄ | 2-Bromo-5-iodobenzoic acid | google.comgoogle.com |

| 2-Amino-5-bromobenzoic acid | NaNO₂, HCl, then KI, H₂SO₄ | 0-40 °C, then 90 °C | 5-Bromo-2-iodobenzoic acid | chemicalbook.com |

Sequential Halogenation Approaches

The synthesis of this compound inherently involves a sequential halogenation process. The order of introduction of the bromine and iodine atoms can be strategically chosen based on the availability of starting materials and the desired regiochemical outcome.

One well-documented sequential approach starts with 2-bromobenzoic acid, which is first iodinated to yield 2-bromo-5-iodobenzoic acid. google.comgoogle.com This intermediate is then converted to the final benzamide.

Conversely, a synthesis can begin with the iodination of a suitable precursor, followed by bromination. For example, the regioselective bromination of 2-iodobenzoic acid provides an alternative route to a key intermediate. exlibrisgroup.comresearchgate.netuaeh.edu.mxuaeh.edu.mx The choice between these sequences often depends on the directing group effects and the desired control over the substitution pattern. The synthesis of other dihalogenated benzoic acids, such as 3-bromo-4-chloro-2-iodobenzoic acid, also relies on carefully planned sequential halogenation steps.

Precursor Synthesis and Functionalization

The synthesis of this compound is not only about the halogenation steps but also about the preparation of suitable precursors and the final conversion to the amide.

Synthesis of Halogenated Benzoic Acid Derivatives

The primary precursor for the amidation step is 2-bromo-5-iodobenzoic acid. As detailed in the previous sections, this compound is accessible through two main pathways:

Iodination of 2-bromobenzoic acid: This method involves the direct electrophilic iodination of commercially available 2-bromobenzoic acid using reagents like N-iodosuccinimide in a strong acid. google.comgoogle.com

Sandmeyer reaction of an aminobromobenzoic acid: A common route starts with 2-amino-5-bromobenzoic acid, which undergoes diazotization followed by treatment with an iodide source, such as potassium iodide, to yield 5-bromo-2-iodobenzoic acid. chemicalbook.com A patent also describes a similar process starting from 5-amino-2-bromobenzoic acid to produce 2-bromo-5-iodobenzoic acid. google.com

The synthesis of 2-amino-5-bromobenzoic acid itself can be achieved through the bromination of 2-aminobenzoic acid.

| Precursor Synthesis Method | Starting Material | Reagents | Product | Reference(s) |

| Direct Iodination | 2-Bromobenzoic acid | N-Iodosuccinimide (NIS), H₂SO₄ | 2-Bromo-5-iodobenzoic acid | google.comgoogle.com |

| Sandmeyer Reaction | 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl; 2. KI, H₂SO₄ | 5-Bromo-2-iodobenzoic acid | chemicalbook.com |

| Sandmeyer Reaction | 5-Amino-2-bromobenzoic acid | 1. NaNO₂; 2. Iodide source | 2-Bromo-5-iodobenzoic acid | google.com |

Amidation Reactions for Benzamide Formation

The final step in the synthesis of this compound is the formation of the amide bond from the corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid. This transformation can be achieved through several standard amidation methods.

A common and effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically accomplished by reacting 2-bromo-5-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-5-iodobenzoyl chloride is then reacted with ammonia (B1221849) or an ammonia source to furnish this compound. A general procedure for the amidation of 2-halobenzoic acids involves treatment with thionyl chloride followed by reaction with an amine. rsc.org

Direct amidation methods, which avoid the isolation of the acyl chloride, have also been developed using various coupling agents or catalysts. For instance, methyltrimethoxysilane (B3422404) has been shown to be an effective reagent for the direct amidation of carboxylic acids with amines. acs.orgnih.gov Borate-catalyzed amidation reactions have also been reported. ucl.ac.ukrsc.org

| Reaction Type | Starting Material | Key Reagents | Product | General Reference(s) |

| Acyl Chloride Formation and Amination | 2-Bromo-5-iodobenzoic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride; 2. Ammonia (NH₃) | This compound | rsc.org |

| Direct Amidation | 2-Bromo-5-iodobenzoic acid | Amine, Methyltrimethoxysilane | This compound | acs.orgnih.gov |

| Catalytic Direct Amidation | 2-Bromo-5-iodobenzoic acid | Amine, Borate catalyst | This compound | ucl.ac.ukrsc.org |

Derivatization of Halogenated Anilines and Benzyl (B1604629) Alcohols as Synthetic Intermediates

The preparation of this compound relies on the availability of key precursors, primarily 2-bromo-5-iodoaniline (B599406) and 2-bromo-5-iodobenzyl alcohol, which can be synthesized and derivatized through various chemical transformations.

A common pathway to this compound involves the synthesis of 5-bromo-2-iodobenzoic acid from a halogenated aniline precursor. Specifically, 2-amino-5-bromobenzoic acid serves as a starting material. chemicalbook.com This compound undergoes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide range of functionalities. The process begins with the diazotization of the amino group on 2-amino-5-bromobenzoic acid. This is typically achieved by treating the aniline derivative with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. chemicalbook.com The resulting diazonium salt is then subjected to a substitution reaction with a solution of potassium iodide (KI), which displaces the diazonium group with iodine. Heating the reaction mixture to 90 °C facilitates this conversion, leading to the formation of 5-bromo-2-iodobenzoic acid. chemicalbook.com The product can be isolated with a high yield of 87% after recrystallization from ethanol. chemicalbook.com

Once the 5-bromo-2-iodobenzoic acid has been synthesized, the next step is its conversion to the target benzamide. A general and effective method for this transformation is the initial conversion of the carboxylic acid to its more reactive acid chloride derivative. rsc.org This is commonly accomplished by reacting the benzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). rsc.org The resulting 2-bromo-5-iodobenzoyl chloride can then be readily converted to this compound by reaction with ammonia or an appropriate amine. For instance, a closely related compound, 5-bromo-2-iodo-N-isopropylbenzamide, was synthesized by reacting 5-bromo-2-iodobenzoyl chloride with isopropylamine (B41738) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. This reaction proceeded efficiently, affording the product in 96% yield. mdpi.com A similar approach using aqueous ammonia would yield the primary amide, this compound.

An alternative synthetic route involves the use of halogenated benzyl alcohols. For example, 2-bromo-5-iodobenzyl alcohol can be prepared from 2-methyl-4-iodoaniline. google.com This process also utilizes a diazotization reaction, followed by a bromination step, and subsequent modifications to the methyl group to form the benzyl alcohol. google.com This benzyl alcohol can then, in principle, be oxidized to 2-bromo-5-iodobenzoic acid using a suitable oxidizing agent. The resulting benzoic acid would then be converted to the benzamide as described previously.

The following tables summarize the key synthetic transformations and the compounds involved in the preparation of this compound and its precursors.

Table 1: Synthesis of 5-Bromo-2-iodobenzoic Acid

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|

Table 2: Amidation of 2-Bromo-5-iodobenzoyl Chloride

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-iodobenzoyl chloride | Isopropylamine, Triethylamine, Dichloromethane | 5-Bromo-2-iodo-N-isopropylbenzamide | 96 | mdpi.com |

Reactivity and Transformation Pathways of 2 Bromo 5 Iodobenzamide

Transition-Metal Catalyzed Cross-Coupling Reactions

The primary reactivity of 2-bromo-5-iodobenzamide is centered around transition-metal-catalyzed cross-coupling reactions. These reactions take advantage of the differential reactivity of the C-I and C-Br bonds, where the C-I bond is generally more reactive towards oxidative addition in palladium, copper, and nickel catalytic cycles. This allows for selective functionalization at the 5-position.

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used to facilitate cross-coupling reactions involving this compound and its derivatives. The greater reactivity of the C-I bond compared to the C-Br bond under palladium catalysis allows for selective transformations.

The Sonogashira reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes, has been successfully applied to derivatives of this compound. For instance, 2-amino-5-bromo-3-iodobenzamide has been used as a substrate for Sonogashira cross-coupling with various arylacetylenes. researchgate.netup.ac.za This reaction proceeds selectively at the C-I bond. The resulting 2-amino-3-(arylalkynyl)-5-bromobenzamides are key intermediates in the synthesis of more complex heterocyclic structures. up.ac.za

A typical procedure involves reacting the bromo-iodobenzamide derivative with a terminal alkyne in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI. A base, like triethylamine (B128534) (TEA) or cesium carbonate (Cs2CO3), is also required. mdpi.comresearchgate.net The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.comresearchgate.net

Table 1: Sonogashira Cross-Coupling of Halogenated Benzamide (B126) Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|---|

| 2-Amino-5-bromo-3-iodobenzamide | Aryl acetylenes | PdCl2, CuI | 2-Amino-3-(arylalkynyl)-5-bromobenzamides | Synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones up.ac.za |

| 2-Aryl-4-chloro-6-iodoquinazolines (derived from 2-amino-5-iodobenzamide) | Terminal alkynes | PdCl2(PPh3)2, CuI, Cs2CO3 | 2-Aryl-4-chloro-6-alkynylquinazolines | Synthesis of polycarbo-substituted quinazolines mdpi.comresearchgate.net |

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is another important transformation for this compound derivatives. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the 5-position. sci-hub.se For example, the reaction of a bromo-iodophenanthroline with an arylboronic acid proceeds selectively at the iodine-substituted position. sci-hub.se

In a typical protocol, the reaction is carried out using a palladium catalyst like PdCl2(PPh3)2 in the presence of a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3) and a base like potassium carbonate (K2CO3). mdpi.com The reaction is often performed in a solvent mixture like dioxane-water. mdpi.com This selectivity allows for the synthesis of various polysubstituted aromatic compounds. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Quinazoline (B50416) Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|---|

| 2-Aryl-4-chloro-6-alkynylquinazolines | Arylboronic acids | PdCl2(PPh3)2, PCy3, K2CO3 | 2,4-Diaryl-6-alkynylquinazolines | Synthesis of novel photoluminescent quinazolines mdpi.com |

| 8-Bromo-iodo-phenanthroline | Anisole-4-boronic acid | Pd catalyst | 8-Bromo-2-(4-methoxyphenyl)-1,10-phenanthroline | Synthesis of substituted phenanthrolines sci-hub.se |

While traditionally copper-catalyzed, palladium catalysts can also be employed in Ullmann-type C-N bond formation reactions. These reactions involve the coupling of an aryl halide with an amine. The general principles of Ullmann reactions involve the use of a metal catalyst, a base, and often high temperatures. wikipedia.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a cornerstone of C-N and C-O bond formation. wikipedia.orgwiley.com These reactions typically require a copper catalyst, such as copper(I) iodide (CuI), a ligand, and a base. wiley.comresearchgate.net

In the context of this compound, copper catalysis can be used for various transformations. For instance, copper-catalyzed Ullmann-type reactions can be used to form C-N bonds with amines or C-O bonds with phenols. wikipedia.orgwiley.com The reaction conditions can be tuned to favor reaction at the more labile C-I bond. A one-pot copper-catalyzed annulation between 2-iodobenzamides and 2-bromophenols has been developed to synthesize dibenzoxazepinones. wiley.com This process involves selective C-O and C-N bond forming events. wiley.com

Furthermore, copper-catalyzed domino reactions of 2-iodobenzamides with other reagents have been reported for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net For example, a copper-catalyzed reaction of 2-iodobenzamide (B1293540) derivatives with propargyl dicarbonyl compounds leads to 3-hydroxy-3-furylisoindolinone derivatives. researchgate.net

Table 3: Copper-Catalyzed Reactions of Halogenated Benzamides

| Substrate | Coupling Partner | Catalyst System | Product | Reaction Type |

|---|---|---|---|---|

| 2-Iodobenzamides | 2-Bromophenols | CuI, dibenzoylmethane (B1670423), K3PO4 | Dibenzoxazepinones | Domino C-O/C-N coupling wiley.com |

| 2-Iodobenzamide derivatives | Propargyl dicarbonyl compounds | CuI, Cs2CO3 | 3-Hydroxy-3-furylisoindolinone derivatives | Oxidative cascade inter-molecular double cyclization researchgate.net |

| 2-Iodobenzamide derivatives | 2-Iodobenzylcyanides | Copper catalyst | Benzo-fused pyridoindolone derivatives | Tandem reaction researchgate.net |

Nickel-Catalyzed C-I Selective C(sp2)-C(sp3) Coupling

Recent advancements have shown that nickel catalysts are effective for the selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.net This method allows for the formation of C(sp2)-C(sp3) bonds with high selectivity for the C-I bond. nih.govresearchgate.net The reaction is tolerant of various functional groups and can be used to couple primary, secondary, and tertiary alkyl bromides. nih.govresearchgate.net

A general nickel-catalyzed C(sp2)-I selective cross-electrophile coupling reaction has been reported to be effective for a broad range of substrates. nih.govresearchgate.net Density functional theory (DFT) calculations have provided insights into the reaction mechanism, explaining the high C(sp2)-I selectivity. nih.gov

Table 4: Nickel-Catalyzed C-I Selective Cross-Electrophile Coupling

| Substrate | Coupling Partner | Catalyst System | Product | Key Feature |

|---|---|---|---|---|

| Bromo(iodo)arenes | 1°, 2°, 3° Alkyl bromides | Ni catalyst | Arene-flanked quaternary, tertiary, and secondary carbons | Excellent C(sp2)-I selectivity and functional group compatibility nih.govresearchgate.net |

Annulation and Cyclization Reactions

Annulation and cyclization reactions are cornerstone strategies in heterocyclic chemistry. For derivatives like 2-amino-5-bromo-3-iodobenzamide, the presence of multiple reactive sites—an amino group, a primary amide, and two different halogen atoms—enables a range of intramolecular and intermolecular cyclization cascades to form fused ring systems.

2-Amino-5-bromo-3-iodobenzamide serves as a key starting material for the synthesis of poly-substituted indole (B1671886) derivatives. researchgate.net A common strategy involves a sequential palladium-catalyzed Sonogashira cross-coupling and heteroannulation. In this process, the more reactive carbon-iodine bond is first coupled with a terminal alkyne. The resulting 2-amino-3-(arylalkynyl)benzamide intermediate, which contains an alkynyl group adjacent to a nucleophilic nitrogen atom, is then subjected to palladium chloride-mediated heteroannulation to furnish the 2-aryl-1H-indole-7-carboxamide scaffold. researchgate.net This method highlights the utility of the differential halogen reactivity in a stepwise construction of complex indoles. researchgate.net

| Reactant | Reagents/Catalyst | Reaction Type | Product | Reference |

| 2-Amino-5-bromo-3-iodobenzamide & Terminal Acetylenes | 1. Pd-catalyst (e.g., Sonogashira conditions)2. PdCl₂ | Sonogashira Coupling & Heteroannulation | 2-Aryl-1H-indole-7-carboxamides | researchgate.net |

The synthesis of quinazolinone frameworks can be achieved from bromo-iodobenzamide precursors through various catalytic pathways. One notable application involves the synthesis of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comsemanticscholar.org This multi-step process begins with the selective Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with aryl acetylenes at the iodine-bearing carbon. mdpi.comsemanticscholar.org The resulting 2-amino-3-(arylethynyl)-5-bromobenzamides undergo a subsequent boric acid-mediated cyclocondensation with benzaldehyde (B42025) derivatives. mdpi.comsemanticscholar.org This step forms the 8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one core, which is then subjected to a final palladium-chloride-mediated cyclization to yield the target tricyclic pyrroloquinazolinone system. mdpi.comsemanticscholar.org

Copper-catalyzed domino reactions also provide an efficient route to quinazolinone derivatives from 2-iodobenzamides and various amines, such as benzylamines or allylamines. researchgate.net This one-pot procedure involves an initial Ullmann coupling to N-arylate the amine, followed by an intramolecular C-H amidation to close the quinazolinone ring. researchgate.net

| Starting Material | Key Steps | Catalyst/Reagents | Intermediate/Product | Reference |

| 2-Amino-5-bromo-3-iodobenzamide & Aryl Acetylenes | 1. Sonogashira cross-coupling2. Cyclocondensation with benzaldehydes3. Pd-mediated cyclization | 1. PdCl₂(PPh₃)₂-CuI, K₂CO₃2. Boric acid3. PdCl₂ | 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | mdpi.comsemanticscholar.org |

| 2-Iodobenzamide derivatives & Benzylamines | 1. Ullmann N-arylation2. Intramolecular C-H amidation | Copper catalyst | 2,3-Disubstituted quinazolinone derivatives | researchgate.net |

An efficient and highly regioselective copper-initiated domino reaction has been developed for the synthesis of dibenzoxazepinones from 2-iodobenzamides and 2-bromophenols. wiley.com This process is notable as it proceeds through a sequence of an Ullmann etherification, an unexpected Smiles rearrangement, and a final ring-closing cyclization. wiley.comnih.gov The optimal conditions for this transformation involve using copper iodide (CuI) as the catalyst, dibenzoylmethane (dbm) as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in a DMF solvent. wiley.com This method is effective for a range of substituted benzamides and phenols, providing a modular and convergent approach to this important class of tricyclic heterocycles. wiley.comscribd.com The reaction tolerates various functional groups on the benzamide ring, including methyl, halogen, and methoxy (B1213986) groups. wiley.com

| Benzamide Substrate (N-ethyl-2-iodobenzamides) | Phenol Substrate | Yield (%) | Conditions | Reference |

| N-Ethyl-2-iodobenzamide | 2-Bromo-4-chlorophenol | 81 | CuI, dbm, K₃PO₄, DMF, 130°C | wiley.com |

| N-Ethyl-5-chloro-2-iodobenzamide | 2-Bromo-4-chlorophenol | 71 | CuI, dbm, K₃PO₄, DMF, 130°C | wiley.com |

| N-Ethyl-2-iodo-5-methoxybenzamide | 2-Bromo-4-chlorophenol | 82 | CuI, dbm, K₃PO₄, DMF, 130°C | wiley.com |

| N-Ethyl-2-iodo-3-methylbenzamide | 2-Bromo-4-chlorophenol | 75 | CuI, dbm, K₃PO₄, DMF, 130°C | wiley.com |

| N-Ethyl-2-iodobenzamide | 1-Bromo-2-naphthol | 67 | CuI, dbm, K₃PO₄, DMF, 130°C, 24h | wiley.com |

| N-Ethyl-2-iodobenzamide | 2-Bromo-4,6-dichlorophenol | 86 | CuI, dbm, K₃PO₄, DMF, 130°C | wiley.com |

Heteroannulation represents a key transformation for bromo-iodobenzamide derivatives, enabling the formation of various heterocyclic systems through intramolecular cyclization. A palladium chloride-mediated endo-dig cyclization is a crucial step in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones from their 8-(arylethynyl) dihydroquinazolinone precursors. mdpi.comsemanticscholar.org Similarly, the formation of indole-7-carboxamides from 2-amino-3-(arylalkynyl)benzamides relies on a palladium-catalyzed heteroannulation step. researchgate.net

Another significant heteroannulation process is the copper-catalyzed 5-exo-dig cyclization of 2-halobenzamides with alkynes to produce 3-methyleneisoindolin-1-ones. researchgate.netrsc.org In these reactions, which can be performed with terminal alkynes or their carboxylic acid precursors (via decarboxylation), the amide nitrogen attacks the internal carbon of the alkyne, leading to the formation of a five-membered ring. rsc.org While 2-iodobenzamides can undergo this reaction without a ligand, the less reactive 2-bromobenzamides often require the assistance of a ligand like 1,10-phenanthroline (B135089) to proceed efficiently. rsc.org

Radical Cyclisation Processes

The regiochemical outcome of aryl radical cyclizations, specifically the competition between 5-exo and 6-endo pathways, is a critical aspect of synthetic strategy. In the case of N-vinylic 2-iodobenzamide derivatives, the substitution pattern on the enamide nitrogen and the vinylic carbon atom plays a pivotal role in directing the cyclization.

Research into the Bu3SnH-mediated aryl radical cyclizations of various N-vinylic 2-iodobenzamides has demonstrated a distinct substituent effect on the regioselectivity of the reaction. rsc.orgresearchgate.net When the vinylic carbon atom alpha to the nitrogen is unsubstituted or bears an alkyl group, the cyclization proceeds exclusively through a 5-exo-trig pathway to yield five-membered isoindolone derivatives. researchgate.net This outcome is consistent with Baldwin's rules for radical cyclizations, which generally favor the formation of smaller rings.

Conversely, when a phenyl substituent is present on the vinylic carbon alpha to the nitrogen atom, a significant shift in regioselectivity is observed, leading predominantly to the formation of six-membered lactams via a 6-endo-trig cyclization. rsc.orgresearchgate.net Further investigation into the reaction mechanism, including the effects of Bu3SnH concentration and temperature, revealed that the formation of the 6-endo product is not a direct cyclization. Instead, it arises from an initial, reversible 5-exo cyclization to form a five-membered ring intermediate. This intermediate then undergoes a neophyl-type rearrangement, which involves the migration of the phenyl group, ultimately leading to the thermodynamically more stable six-membered ring product. researchgate.net

For a hypothetical N-vinylic derivative of this compound, the regiochemical outcome of a radical cyclization would be predicted based on these established principles. The presence of the bromo and iodo substituents on the aromatic ring is not expected to fundamentally alter the regiochemical preference dictated by the N-vinyl substituent. The aryl radical would be generated at the C2 position, where the iodine atom is located, due to the weaker C-I bond compared to the C-Br bond. The subsequent cyclization pathway would then be determined by the nature of the substituent on the vinylic carbon.

Table 1: Regiochemical Outcome of Aryl Radical Cyclization of N-Vinylic 2-Iodobenzamides

| N-Vinylic Substituent (at Cα) | Predominant Cyclization Pathway | Product Type |

|---|---|---|

| H or Alkyl | 5-exo-trig | Isoindolone (5-membered ring) |

| Phenyl | 6-endo-trig (via 5-exo and rearrangement) | Six-membered lactam |

Data derived from studies on N-vinylic 2-iodobenzamides. rsc.orgresearchgate.net

Oxidation Reactions as a Substrate or Catalyst Precursor

While specific studies on this compound as a catalyst or substrate in oxidation reactions are not prevalent, the reactivity of related 2-iodobenzamide derivatives provides significant insight into its potential behavior. 2-Iodobenzamides, in general, have been identified as effective catalyst precursors for the oxidation of alcohols to carbonyl compounds, typically in the presence of a co-oxidant such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). nsf.govnii.ac.jpresearchgate.net

The catalytic cycle involves the in-situ generation of a hypervalent iodine(V) species from the monovalent iodine of the 2-iodobenzamide. researchgate.net This active iodine(V) species is the primary oxidant that converts the alcohol to the corresponding aldehyde or ketone, while itself being reduced to a trivalent iodine species. The co-oxidant then regenerates the active pentavalent iodine, thus completing the catalytic cycle. nii.ac.jp

The electronic nature of the substituents on the benzamide ring significantly influences the catalytic activity. A study on various N-isopropyl-2-iodobenzamides revealed a clear trend in reactivity based on the substituent at the 5-position. researchgate.net The reactivity was found to increase in the following order of substitution: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. researchgate.net This trend indicates that electron-donating groups on the benzene (B151609) ring enhance the reactivity of the catalyst. The high reactivity of the 5-methoxy derivative, for instance, is attributed to the rapid generation of the pentavalent iodine species from the trivalent intermediate during the reaction. researchgate.net

Based on these findings, one can infer the potential of this compound as an oxidation catalyst precursor. The compound possesses two halogen substituents: a bromine atom at the 2-position and an iodine atom at the 5-position. Both are electron-withdrawing groups, which, according to the established trend, would likely result in a less reactive catalyst compared to the unsubstituted or electron-donating group-substituted analogues. The 5-iodo substituent, being less electronegative than a nitro group but more so than hydrogen, would place it within the spectrum of deactivating groups. Therefore, while it could potentially function as an oxidation catalyst precursor, its efficiency is anticipated to be lower than that of 2-iodobenzamides bearing electron-donating substituents.

Table 2: Effect of Substituents on the Catalytic Activity of N-Isopropyl-2-iodobenzamides in Alcohol Oxidation

| Substituent at 5-position | Relative Reactivity |

|---|---|

| -NO₂ | Lowest |

| -CO₂Me | Low |

| -OAc | Moderate |

| -Cl | Moderate |

| -H | Higher |

| -Me | High |

| -OMe | Highest |

Data based on the oxidation of benzhydrol to benzophenone. researchgate.net

Advanced Characterization Techniques for 2 Bromo 5 Iodobenzamide Structures

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Bromo-5-iodobenzamide by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for confirming the constitution of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectral data for this compound is not widely published, analysis of the closely related analogue, 5-Bromo-2-iodo-N-isopropylbenzamide, offers significant insight into the expected spectral features of the aromatic core. nsf.gov

For this compound, the ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons and the two amide protons. The aromatic protons would exhibit a splitting pattern dictated by their coupling relationships. The proton at C6 would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would be a doublet of doublets, coupled to both the C6 and C3 protons. The C3 proton would appear as a doublet, coupled to the C4 proton. The two protons of the primary amide (-CONH₂) would typically be observed as a single broad singlet due to chemical exchange and quadrupole effects from the nitrogen atom.

The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents; the carbon bearing the iodine (C2) would be shifted significantly upfield due to the heavy atom effect, while the carbon attached to the bromine (C5) and the carbonyl carbon (C=O) would be downfield.

Table 1: Reported NMR Data for the Analogue 5-Bromo-2-iodo-N-isopropylbenzamide nsf.gov Note: The aromatic signals are expected to be comparable to those of this compound. The signals for the N-isopropyl group and the associated N-H would be replaced by a broad amide singlet in the target compound.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 7.69 (d, J = 8.0 Hz, 1H) | Ar-H | 167.0 | C=O |

| 7.52–7.48 (m, 1H) | Ar-H | 144.1 | Ar-C |

| 7.24–7.19 (m, 1H) | Ar-H | 141.1 | Ar-C |

| 5.58 (brs, 1H) | N-H (isopropyl) | 134.0 | Ar-C |

| 4.36–4.16 (m, 1H) | CH (isopropyl) | 131.2 | Ar-C |

| 1.29 (d, J = 6.5 Hz, 6H) | CH₃ (isopropyl) | 122.6 | Ar-C |

| 90.4 | C-I | ||

| 42.4 | CH (isopropyl) | ||

| 22.6 | CH₃ (isopropyl) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum provides information on molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amide group. These include N-H stretching vibrations, typically appearing as two bands in the range of 3100–3500 cm⁻¹, and the strong C=O (Amide I) stretching vibration around 1640–1680 cm⁻¹. nih.gov The N-H bending (Amide II) vibration is expected near 1600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1450–1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds, which often give strong Raman signals.

Table 2: Expected and Analogue-Reported Infrared Absorptions for Halogenated Benzamides

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound / Note | Citation |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | ~3360, ~3180 | Primary amide, based on 2-Iodobenzamide (B1293540) | nih.gov |

| C=O Stretch (Amide I) | ~1642 | Based on 5-Bromo-2-iodo-N-isopropylbenzamide | nsf.gov |

| N-H Bend (Amide II) | ~1590-1620 | Expected for primary amides | |

| Aromatic C=C Stretch | 1450-1580 | Characteristic for substituted benzene (B151609) rings | |

| C-I Stretch | 500-600 | Expected range | |

| C-Br Stretch | 600-700 | Expected range |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would be characterized by absorptions arising from π → π* transitions of the substituted benzene ring and the n → π* transition of the carbonyl group. The halogen substituents may cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide (B126) due to their electronic effects on the aromatic system. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values would need to be determined experimentally in a suitable solvent.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₇H₅BrINO), the high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition with high accuracy.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (approx. 326 g/mol ). A key diagnostic feature would be the isotopic pattern of the molecular ion. The presence of one bromine atom results in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Iodine is monoisotopic (¹²⁷I).

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing.

While a crystal structure for this compound has not been reported, the analysis of its parent compound, 2-iodobenzamide, provides a strong basis for prediction. nih.gov The crystal structure of 2-iodobenzamide reveals that the molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, a common feature for primary amides.

Table 3: Crystallographic Data for the Related Compound 2-Iodobenzamide nih.gov

| Parameter | Reported Value for 2-Iodobenzamide |

|---|---|

| Chemical Formula | C₇H₆INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.019 (2) |

| b (Å) | 5.069 (1) |

| c (Å) | 15.908 (3) |

| β (°) | 108.01 (3) |

| Volume (ų) | 767.4 (3) |

| Z | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond Dimers (R²₂(8) motif) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.org Such calculations for 2-Bromo-5-iodobenzamide would provide valuable insights, but specific studies are not currently available.

Electronic Structure Analysis

A detailed electronic structure analysis of this compound has not been reported. This type of study would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic properties.

Spectroscopic Property Prediction

While DFT is often used to predict spectroscopic data (like IR, Raman, and NMR spectra) by calculating vibrational frequencies and chemical shifts, no such theoretical predictions have been published specifically for this compound.

Quantum Chemical Investigations of Intermolecular Interactions

There are no specific quantum chemical investigations detailing the intermolecular interactions of this compound. Such studies would be crucial for understanding its solid-state structure and how it interacts with other molecules. Research on other halogenated benzamides indicates that interactions like N–H⋯O hydrogen bonds and various halogen-based interactions (e.g., halogen bonds) are significant in determining the crystal packing. researchgate.netgrafiati.comjst.go.jp A theoretical analysis of this compound would likely focus on the interplay between the bromine and iodine atoms in forming such noncovalent bonds.

Molecular Docking Studies (for understanding binding modes to macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex, such as a drug binding to a protein. There are no published molecular docking studies featuring this compound to analyze its potential binding modes to any specific macromolecule. Docking studies on other substituted benzamides have been used to explore their potential as therapeutic agents by identifying key interactions with protein residues. researchgate.netjst.go.jp

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in 2-Bromo-5-iodobenzamide Systems

Hydrogen bonds are a predominant force in the crystal packing of benzamide (B126) derivatives. In compounds related to this compound, the amide functional group is a key player, acting as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of robust intermolecular hydrogen-bonded networks. For instance, in related N-unsubstituted 2-aminobenzamides, the amide unit can form strong intermolecular hydrogen bonds where the oxygen of one molecule interacts with the amine or amide NH group of another molecule. mdpi.com

The presence of other functional groups can lead to the formation of specific hydrogen-bonding patterns known as supramolecular synthons. For example, the interaction between carboxylic acids and pyridines, or between amide groups, can lead to the formation of predictable and stable hydrogen-bonded assemblies. rsc.orgresearchgate.net In the case of this compound, the amide group can form dimer tapes through N-H···O hydrogen bonds.

The formation of these hydrogen-bonded networks is a critical aspect of crystal engineering, as it can be used to design and synthesize new materials with desired properties. The nature of the hydrogen-bonding network can influence which chemical intermediates will form and which polymorph of the product will be nucleated. semanticscholar.org

Interactive Table: Hydrogen Bonding Capabilities of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Amide (-CONH2) | Both | N-H···O, N-H···N |

| Bromo (-Br) | Acceptor | C-H···Br |

| Iodo (-I) | Acceptor | C-H···I |

Halogen Bonding Interactions

Halogen bonding is another crucial non-covalent interaction that plays a significant role in the crystal structure of halogenated organic compounds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In molecules like this compound, both bromine and iodine atoms can participate in halogen bonding. The iodine atom, being more polarizable, is expected to form stronger halogen bonds. These interactions often occur between the halogen atom and an electronegative atom such as oxygen or nitrogen. For instance, iodo···nitro and iodo···carbonyl interactions have been observed in the crystal structures of related compounds. rsc.org

The interplay between hydrogen bonding and halogen bonding is a key factor in determining the final crystal architecture. In some cases, these interactions can work in concert to create robust and predictable supramolecular assemblies. For example, the crystal structure of 4-nitrobenzamide·4-iodobenzamide features both an amide dimer tape formed by hydrogen bonds and an iodo···nitro interaction. rsc.orgresearchgate.net The presence of both strong hydrogen bonds and weaker halogen bonds allows for the fine-tuning of crystal packing. acs.org

Interactive Table: Potential Halogen Bonding in this compound

| Halogen Atom | Potential Acceptor | Type of Interaction |

| Iodine (I) | Oxygen (from amide) | C-I···O |

| Iodine (I) | Nitrogen (from amide) | C-I···N |

| Bromine (Br) | Oxygen (from amide) | C-Br···O |

| Bromine (Br) | Nitrogen (from amide) | C-Br···N |

Crystal Engineering Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The principles of crystal engineering are particularly relevant to this compound, as the presence of multiple functional groups allows for a variety of intermolecular interactions to be exploited.

The concept of supramolecular synthons is central to crystal engineering. These are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. rsc.org By understanding the preferred synthons for different functional groups, it is possible to predict and control the crystal packing of molecules.

In the context of this compound, the amide-amide homosynthon and various heterosynthons involving the halogen atoms are of primary importance. The competition and cooperation between hydrogen and halogen bonding can be used to create complex supramolecular architectures, such as tapes, sheets, and three-dimensional networks. researchgate.net The design of cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions, is a powerful application of crystal engineering principles. rsc.orgresearchgate.net For instance, cocrystals of halogenated benzamides with other molecules can be designed to have specific properties by carefully selecting the co-former to engage in predictable hydrogen or halogen bonding interactions.

The study of compounds like this compound contributes to the development of a more comprehensive understanding of the interplay of non-covalent interactions, which is essential for the rational design of new materials with tailored properties for various applications, including pharmaceuticals and materials science. acs.orgunigug.ac.in

Applications of 2 Bromo 5 Iodobenzamide in the Synthesis of Complex Molecules

Utilization as a Versatile Synthon for Nitrogen-Containing Heterocyclic Compounds.researchgate.netmdpi.comresearchgate.netresearchgate.netbenchchem.com

2-Bromo-5-iodobenzamide serves as a critical starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature that synthetic chemists exploit. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the selective introduction of various substituents at the 5-position. researchgate.netmdpi.comresearchgate.net

A notable application is in the synthesis of quinazoline (B50416) derivatives. mdpi.comresearchgate.net For instance, 2-amino-5-bromo-3-iodobenzamide, a closely related derivative, has been utilized in the preparation of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.com This synthesis involves an initial Sonogashira cross-coupling of the iodo-substituted position with an arylacetylene, followed by a boric acid-mediated cyclocondensation. mdpi.com This strategic approach highlights how the iodo group acts as a handle for introducing complexity, while the bromo group remains available for subsequent transformations.

Similarly, this synthon is instrumental in constructing other heterocyclic frameworks like indoles. Research has demonstrated that halogenated aniline (B41778) derivatives, including those derived from this compound, can undergo palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to yield 2-amino-3-(arylalkynyl)benzamides. researchgate.netresearchgate.net These intermediates can then be subjected to further cyclization reactions to form indole-based structures. researchgate.net The ability to selectively functionalize the molecule at two different points makes this compound a powerful tool for building fused heterocyclic systems.

Scaffold for Molecular Hybridization Strategies.mdpi.comresearchgate.netmusechem.com

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new hybrid compounds with improved affinity, efficacy, and a modified biological activity profile. This compound, and its derivatives, serve as an excellent scaffold for such strategies. mdpi.comresearchgate.netmusechem.com

One example of this is the construction of a pyrrole (B145914) ring onto a dihydroquinazolinone framework to create 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.com In this process, 2-amino-5-bromo-3-iodobenzamide is used as the foundational scaffold. mdpi.comresearchgate.net The initial Sonogashira coupling at the iodine position, followed by cyclocondensation, builds the dihydroquinazolinone core. The remaining bromine atom can then be used as an anchor point for further modifications, effectively hybridizing the initial structure. mdpi.com

The concept of using halogenated building blocks for molecular hybridization extends to other systems as well. For example, the synthesis of chalcone-indole hybrids has been achieved through a sequence of reactions starting from 2-amino-5-bromo-3-iodoacetophenone. This involves an initial aldol (B89426) condensation to form the chalcone (B49325) framework, followed by a Sonogashira cross-coupling and subsequent heteroannulation to construct the indole (B1671886) moiety. researchgate.net These examples underscore the utility of di-halogenated benzamides and related structures as platforms for creating complex, hybridized molecules with potential applications in medicinal chemistry.

Precursor for Catalytically Active Species (e.g., hypervalent iodine catalysts derived from related benzamides).beilstein-journals.orgrsc.orgjst.go.jpresearchgate.netarkat-usa.orggoogle.com

Hypervalent iodine compounds have emerged as important reagents and catalysts in modern organic synthesis due to their low toxicity and high efficiency in a variety of oxidative transformations. rsc.orgjst.go.jpresearchgate.net Benzamide (B126) derivatives, including those related to this compound, can serve as precursors for the in-situ generation of catalytically active hypervalent iodine species. rsc.orgarkat-usa.orggoogle.com

Research has shown that various 2-iodobenzamides can act as catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones. researchgate.netarkat-usa.org In these reactions, a co-oxidant, such as oxone, is used to generate the active iodine(V) species from the 2-iodobenzamide (B1293540) precursor in situ. arkat-usa.org The substituents on the benzamide ring can influence the reactivity of the resulting catalyst. For example, studies on the oxidation of benzhydrols to benzophenones using different 2-iodobenzamide catalysts revealed that a catalyst with a 5-methoxy group exhibited the highest reactivity, which was attributed to the rapid generation of the iodine(V) reagent. arkat-usa.org

Furthermore, hypervalent iodine catalysis has been successfully applied to C-H amination reactions for the synthesis of benzolactams. jst.go.jp In these processes, an iodoarene catalyst, in the presence of an oxidant like m-chloroperbenzoic acid (mCPBA), facilitates the intramolecular C-N bond formation. jst.go.jp While not specifically detailing the use of this compound itself as a direct precursor in the cited literature, the established reactivity of related 2-iodobenzamides in forming catalytically active hypervalent iodine species suggests its potential in this area. rsc.orgjst.go.jp The bromo substituent could potentially modulate the electronic properties and thus the catalytic activity of the generated hypervalent iodine species.

Role in the Design and Synthesis of Functionally Differentiated Molecular Architectures.umich.eduacs.org

The distinct reactivity of the bromine and iodine atoms in this compound allows for the strategic and sequential introduction of different functional groups, leading to the creation of functionally differentiated molecular architectures. umich.edu This controlled, stepwise functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precisely defined structures and properties.

The halogen bond, an attractive interaction between a halogen atom and a nucleophile, plays a significant role in the self-assembly and crystal engineering of molecules. acs.org The presence of both bromine and iodine in the this compound structure offers the potential for forming distinct halogen bonds, which can be utilized in the design of supramolecular assemblies. acs.org

In a more practical synthetic sense, the differential reactivity of the C-I and C-Br bonds under various coupling conditions is key. For example, a Sonogashira or Suzuki coupling can be performed selectively at the more reactive iodo-position, leaving the bromo-position intact for a subsequent, different coupling reaction. This orthogonal reactivity is invaluable for building complex, non-symmetrical molecules where different fragments need to be introduced at specific locations. This step-wise approach allows for the creation of a diverse library of compounds from a single, versatile starting material.

Future Directions in the Chemistry of this compound: Avenues for Innovation and Sustainability

The synthetically versatile, yet underexplored compound, this compound, stands as a promising scaffold for future research in catalysis, computational chemistry, and sustainable synthesis. While specific applications are still emerging, the unique electronic and steric properties conferred by its dual halogen substitution—a bromine and an iodine atom on the benzamide framework—present a compelling case for its investigation in several advanced chemical domains. This article outlines potential future research directions centered on this intriguing molecule, focusing on the development of novel catalytic transformations, the application of advanced computational modeling, and the implementation of green chemistry principles in its synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.